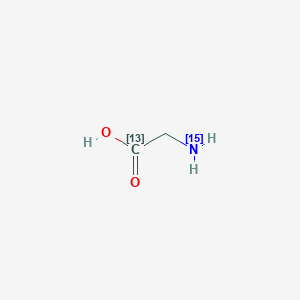

Glycine-1-13C,15N

Descripción general

Descripción

Glycine-1-13C,15N is a stable isotope-labeled form of glycine, where the carbon and nitrogen atoms are replaced with their respective isotopes, carbon-13 and nitrogen-15. Glycine is the simplest amino acid and plays a crucial role as an inhibitory neurotransmitter in the central nervous system. It also acts as a co-agonist with glutamate, facilitating excitatory potential at the glutaminergic N-methyl-D-aspartic acid receptors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Glycine-1-13C,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the glycine molecule. This can be achieved through various synthetic routes, including:

Chemical Synthesis: Starting from labeled precursors such as carbon-13 labeled formaldehyde and nitrogen-15 labeled ammonia, glycine can be synthesized through a series of chemical reactions.

Biosynthesis: Utilizing microorganisms that can incorporate isotopes into their metabolic pathways to produce labeled glycine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using labeled precursors. The process is optimized to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form glyoxylate and ammonia.

Reduction: It can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: this compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Various reagents, including halogenating agents and nucleophiles, are used under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include glyoxylate, ammonia, and various substituted glycine derivatives .

Aplicaciones Científicas De Investigación

Glycine-1-13C,15N has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of glycine in biochemical pathways.

Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of neurotransmitter functions.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of glycine in the body.

Industry: Applied in the production of labeled compounds for research and development purposes.

Mecanismo De Acción

Glycine-1-13C,15N exerts its effects by acting as an inhibitory neurotransmitter in the central nervous system. It binds to specific receptors, including glycine receptors and N-methyl-D-aspartic acid receptors, modulating neuronal excitability and synaptic transmission. The labeled isotopes allow for precise tracking and quantification of glycine’s role in various biochemical processes .

Comparación Con Compuestos Similares

Glycine-2-13C,15N: Another labeled form of glycine with isotopes at different positions.

Glycine-13C2,15N: Contains two carbon-13 isotopes and one nitrogen-15 isotope.

Labeled Aminoacetic Acid: A general term for glycine labeled with various isotopes.

Uniqueness: Glycine-1-13C,15N is unique due to the specific positioning of the isotopes, which allows for targeted studies of metabolic pathways and neurotransmitter functions. Its high purity and isotopic enrichment make it a valuable tool in scientific research .

Actividad Biológica

Glycine-1-13C,15N is a stable isotope-labeled form of glycine, the simplest amino acid, which has significant applications in biological research, particularly in metabolic studies and NMR spectroscopy. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Glycine

Glycine (C₂H₅NO₂) is a non-essential amino acid that plays crucial roles in various physiological processes, including neurotransmission and protein synthesis. It acts as an inhibitory neurotransmitter in the central nervous system (CNS) and is involved in the synthesis of other amino acids and biomolecules.

Isotope Labeling and Its Importance

The incorporation of stable isotopes such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N) into glycine allows researchers to trace metabolic pathways and quantify metabolic fluxes in biological systems. The dual labeling with ¹³C and ¹⁵N enhances the sensitivity and specificity of NMR experiments, enabling detailed studies of metabolic processes.

Biological Activity

Mechanisms of Action:

- Neurotransmission: Glycine functions as an inhibitory neurotransmitter by binding to glycine receptors, which are ligand-gated chloride channels. This action contributes to the regulation of neuronal excitability.

- Co-agonist Role: In conjunction with glutamate, glycine serves as a co-agonist at NMDA receptors, which are critical for synaptic plasticity and memory function.

Metabolic Pathways:

Glycine participates in several key metabolic pathways:

- Amino Acid Synthesis: It is a precursor for the synthesis of serine and other amino acids.

- Nucleotide Metabolism: Glycine is involved in purine biosynthesis, contributing to the formation of nucleotides essential for DNA and RNA synthesis.

Research Findings

Recent studies utilizing this compound have provided insights into its biological activity:

1. Metabolic Flux Analysis

A study employed Bayesian ¹³C/¹⁵N metabolic flux analysis (MFA) to investigate carbon and nitrogen fluxes in Mycobacterium bovis BCG. This approach revealed that glutamate serves as a central node for nitrogen metabolism, illustrating how glycine contributes to amino acid biosynthesis under various growth conditions .

2. NMR Spectroscopy Applications

Research utilizing solid-state NMR has demonstrated the utility of this compound for studying molecular dynamics in glycine polymorphs. The distinct chemical shifts observed in NMR spectra provide valuable information about molecular interactions and conformational changes .

3. Protein Labeling Studies

Another investigation focused on the incorporation of labeled glycine into proteins expressed in HEK293F cells. The study highlighted predictable metabolic scrambling during protein expression, showcasing the effectiveness of using ¹³C/¹⁵N-labeled amino acids for NMR experiments .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 77.05 g/mol |

| Chemical Purity | 98% |

| Isotope Composition | 99% ¹³C, 98% ¹⁵N |

| CAS Number | 112898-03-0 |

| Application | Description |

|---|---|

| Biomolecular NMR | Used for studying protein structures and dynamics |

| Metabolomics | Analyzing metabolic profiles in biological samples |

| Proteomics | Investigating protein expression and interactions |

Case Study 1: Glycine's Role in Neurotransmission

In a clinical study examining the effects of glycine on schizophrenia symptoms, it was found that glycine supplementation improved cognitive function and reduced negative symptoms in patients. This suggests that glycine's role as a neurotransmitter can be therapeutically beneficial .

Case Study 2: Metabolic Profiling in Cancer Research

A study investigated the metabolic profiles of cancer cells using labeled glycine to trace its incorporation into nucleotides. The findings indicated altered metabolism in cancer cells compared to normal cells, highlighting potential therapeutic targets involving glycine metabolism .

Propiedades

IUPAC Name |

2-(15N)azanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-SUEIGJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C](=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

77.053 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.